

A Technical Guide to the Chemical Structure and Spectral Properties of Methylhesperidin

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Methylhesperidin**

Cat. No.: **B8135454**

[Get Quote](#)

Prepared for Researchers, Scientists, and Drug Development Professionals

Introduction: **Methylhesperidin** is a flavanone glycoside, specifically a methylated derivative of hesperidin, a bioflavonoid abundantly found in citrus fruits. Its enhanced solubility compared to its parent compound, hesperidin, has made it a subject of interest in pharmaceuticals and cosmetics. This document provides a comprehensive overview of the chemical structure, spectral properties, and relevant experimental protocols for **methylhesperidin**, intended to serve as a technical resource for the scientific community.

Chemical Structure and Identification

Methylhesperidin is structurally characterized as hesperidin in which the hydroxyl group at the 3'-position of the B-ring has been replaced by a methoxy group.^[1] This modification alters its physicochemical properties, notably its solubility.

Table 1: Chemical Identifiers for **Methylhesperidin**

Identifier	Value	Source
IUPAC Name	(2S)-2-(3,4-dimethoxyphenyl)-5-hydroxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxy-2,3-dihydrochromen-4-one	--INVALID-LINK--[1]
Molecular Formula	C ₂₉ H ₃₆ O ₁₅	--INVALID-LINK--[1]
Molecular Weight	624.6 g/mol	--INVALID-LINK--[1]
Canonical SMILES	CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=CC(=C4C(=O)CC(OC4=C3)C5=CC(=C(C(C=C5)O)C)OC)O)O)O)O)O)O)O	--INVALID-LINK--
InChI Key	GUMSHIGGVOJLBP-SLRPQMTOSA-N	--INVALID-LINK--
CAS Number	11013-97-1	--INVALID-LINK--[1]

Spectral Properties

The spectral data for **methylhesperidin** are crucial for its identification and quantification. While comprehensive spectral data for **methylhesperidin** are not as widely published as for its parent compound, hesperidin, the following tables summarize the available and expected spectral characteristics.

UV-Visible Spectroscopy

Table 2: UV-Visible Spectral Data for **Methylhesperidin**

λ_{max} (nm)	Solvent	Reference
226, 282	Not Specified	--INVALID-LINK-- [2]
~283-290	Methanol or NaOH solution	Expected based on hesperidin data [3] [4] [5]

Note: Flavanones typically exhibit two major absorption bands in their UV-Vis spectra.[\[6\]](#)

Infrared (IR) Spectroscopy

The IR spectrum of **methylhesperidin** is expected to be very similar to that of hesperidin, with the key difference arising from the additional C-O stretching from the new methoxy group and a potential change in the O-H stretching band.

Table 3: Expected IR Absorption Bands for **Methylhesperidin** (based on Hesperidin data)

Wavenumber (cm ⁻¹)	Functional Group Assignment	Reference (Hesperidin)
~3400-3550	O-H stretching (phenolic and alcoholic)	[7] [8]
~2900-3000	C-H stretching (aliphatic and aromatic)	[7] [8]
~1645-1650	C=O stretching (conjugated ketone in C-ring)	[7] [8]
~1515-1610	C=C stretching (aromatic)	[7] [8]
~1000-1300	C-O stretching (ethers, alcohols, glycosidic bond)	[7] [8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed NMR data for **methylhesperidin** are scarce in the literature. However, the spectra can be predicted based on the well-documented assignments for hesperidin. The most notable differences would be the appearance of a singlet around 3.8-3.9 ppm in the ¹H NMR spectrum

corresponding to the additional methoxy group, and a corresponding signal in the ^{13}C NMR spectrum. The chemical shifts of the protons and carbons in the B-ring would also be affected by the methylation.

Table 4: Predicted ^1H and ^{13}C NMR Data for **Methylhesperidin** (based on Hesperidin)

Nucleus	Predicted Chemical Shift (δ , ppm)	Key Differences from Hesperidin	Reference (Hesperidin)
<hr/> ^1H NMR			
Aromatic Protons	6.0 - 7.5	Shifts in B-ring protons (H-2', H-5', H-6')	[8][9][10]
Anomeric Protons	~4.5 and ~5.0	Similar to hesperidin	[9][10]
Methoxy Protons	Two singlets (~3.8-3.9)	Appearance of a new singlet for the 3'-OCH ₃ group	[8][9]
<hr/> ^{13}C NMR			
Carbonyl Carbon (C-4)	~197	Similar to hesperidin	[8][9]
Aromatic Carbons	95 - 165	Shifts in B-ring carbons (C-1' to C-6')	[8][9][11]
Methoxy Carbons	Two signals (~56)	Appearance of a new signal for the 3'-OCH ₃ carbon	[8][9]

Mass Spectrometry (MS)

The mass spectrum of **methylhesperidin** would show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern is expected to be similar to hesperidin, involving the cleavage of the glycosidic bond.

Table 5: Expected Mass Spectrometry Data for **Methylhesperidin**

Ion	m/z (expected)	Description	Reference (Hesperidin Fragmentation)
[M+H] ⁺	625.2	Protonated molecular ion	Based on MW[1]
[M-H] ⁻	623.2	Deprotonated molecular ion	--INVALID-LINK--[1]
Aglcone fragment	317	Resulting from the loss of the rutinoside moiety (308 Da)	[12][13]

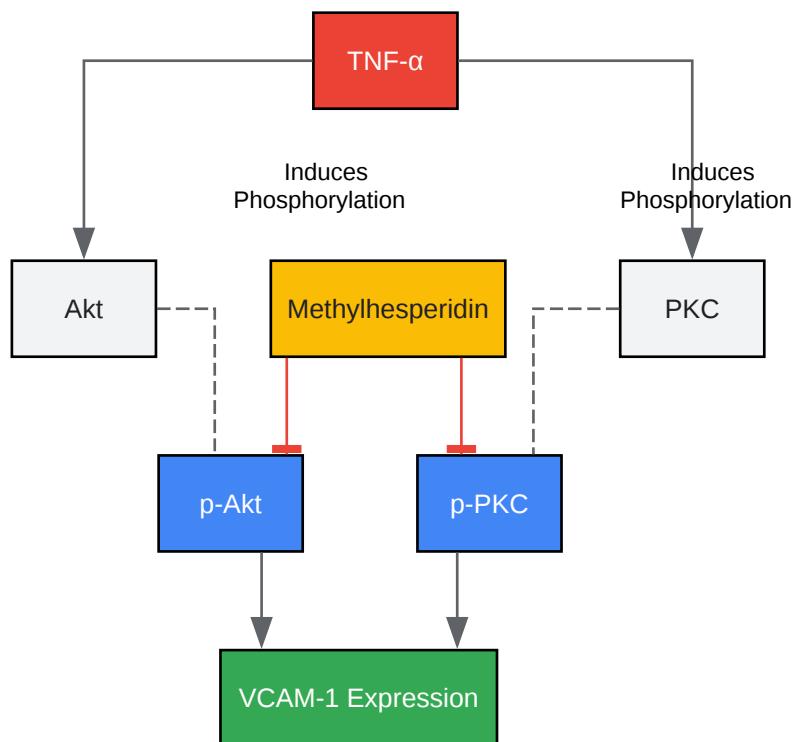
Experimental Protocols

Synthesis of Methylhesperidin

Methylhesperidin is typically synthesized by the methylation of hesperidin.

Protocol: Methylation of Hesperidin with Dimethyl Sulfate

- Dissolution: Dissolve hesperidin in an aqueous alkaline solution, such as sodium hydroxide or potassium hydroxide.
- Methylation: Add a methylating agent, such as dimethyl sulfate, dropwise to the solution while stirring. Other methylating agents like methyl iodide or methyl trifluoromethanesulfonate can also be used.[9]
- Reaction: Maintain the reaction at room temperature with continuous stirring for several hours (e.g., 6-8 hours).
- Neutralization: Adjust the pH of the reaction mixture to 4-5 using an acid like sulfuric acid or glacial acetic acid.[9]
- Extraction: Extract the product with a suitable organic solvent, such as n-butanol.
- Purification: Evaporate the organic solvent under reduced pressure. The resulting residue can be recrystallized from a solvent like isopropanol or 95% ethanol to obtain purified


methylhesperidin.[\[9\]](#)

General Protocols for Spectral Analysis

- UV-Visible Spectroscopy: A solution of **methylhesperidin** is prepared in a suitable solvent (e.g., methanol, ethanol, or a buffer solution). The UV-Vis spectrum is recorded using a spectrophotometer, typically over a range of 200-400 nm, to determine the wavelengths of maximum absorbance (λ_{max}).[\[4\]](#)
- Infrared Spectroscopy: A small amount of the solid sample is mixed with potassium bromide (KBr) and pressed into a pellet. The IR spectrum is then recorded using an FTIR spectrometer.
- NMR Spectroscopy: The sample is dissolved in a deuterated solvent (e.g., DMSO-d₆ or methanol-d₄). ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer.
- Mass Spectrometry: The sample is introduced into the mass spectrometer, often via an LC-MS interface. The mass-to-charge ratio (m/z) of the molecular ion and its fragments are determined.

Biological Activity and Signaling Pathways

Methylhesperidin has been shown to possess biological activities, including anti-inflammatory and antioxidant effects. It has been reported that **methylhesperidin**, along with hesperidin, can reduce the expression of Vascular Cell Adhesion Molecule-1 (VCAM-1) induced by Tumor Necrosis Factor-alpha (TNF- α) by inhibiting the phosphorylation of Akt and Protein Kinase C (PKC).[\[14\]](#)

[Click to download full resolution via product page](#)

Caption: Inhibition of TNF- α induced VCAM-1 expression by **Methylhesperidin**.

This guide provides a foundational understanding of **methylhesperidin**'s chemical and spectral characteristics. Further research is encouraged to fully elucidate its properties and potential applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Methylhesperidin | C₂₉H₃₆O₁₅ | CID 5284419 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. researchgate.net [researchgate.net]
- 4. archives.ijper.org [archives.ijper.org]

- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. scialert.net [scialert.net]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
- 11. Hesperidin(520-26-3) 13C NMR [m.chemicalbook.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. selleckchem.com [selleckchem.com]
- To cite this document: BenchChem. [A Technical Guide to the Chemical Structure and Spectral Properties of Methylhesperidin]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b8135454#chemical-structure-and-spectral-properties-of-methylhesperidin>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com